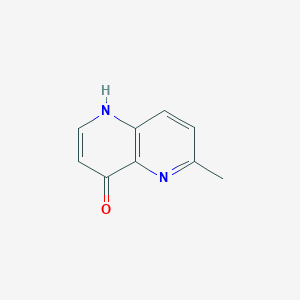

6-Methyl-1,5-naphthyridin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methyl-1,5-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of two pyridine rings with a hydroxyl group at the fourth position and a methyl group at the sixth position. The molecular formula of this compound is C9H8N2O

Vorbereitungsmethoden

The synthesis of 6-Methyl-1,5-naphthyridin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of 6-methoxy-3-aminopyridine with appropriate reagents . The reaction conditions typically include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve multistep synthesis, including cyclization reactions, nucleophilic substitution reactions, and other catalytic processes .

Analyse Chemischer Reaktionen

6-Methyl-1,5-naphthyridin-4-ol undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various substituted derivatives.

Cross-Coupling Reactions: These reactions involve the use of palladium or other metal catalysts to form carbon-carbon bonds, resulting in the formation of complex naphthyridine derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, metal catalysts, and various solvents.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has highlighted several key biological activities associated with 6-Methyl-1,5-naphthyridin-4-ol:

- Antimicrobial Activity : The compound exhibits effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents .

- Anticancer Properties : Studies indicate that this compound can inhibit cancer cell proliferation, suggesting its potential as an anticancer therapeutic .

- Antiparasitic Effects : It has shown promise in treating parasitic infections, particularly visceral leishmaniasis, where it demonstrated selectivity over human cell lines .

Applications in Medicinal Chemistry

The compound's applications extend to various areas within medicinal chemistry:

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Effective against multiple bacterial strains; potential for drug development. |

| Anticancer Agents | Inhibits cancer cell growth; studied for therapeutic applications in oncology. |

| Antiparasitic Agents | Potential treatments for parasitic infections like leishmaniasis. |

| Drug Development | Used as a building block in synthesizing complex pharmaceuticals. |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound significantly enhanced the antibacterial activity of other compounds when combined with efflux pump inhibitors (EPI), indicating its potential as part of combination therapies .

- Cancer Cell Inhibition : In vitro studies showed that the compound effectively inhibited the proliferation of various cancer cell lines, including those from hepatocellular carcinoma, suggesting its utility in cancer treatment protocols .

- Visceral Leishmaniasis Treatment : The compound exhibited selective toxicity against Leishmania parasites compared to human cells, highlighting its potential as a safer therapeutic option for treating this disease .

Wirkmechanismus

The mechanism of action of 6-Methyl-1,5-naphthyridin-4-ol involves its interaction with various molecular targets and pathways. In biological systems, this compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The hydroxyl group at the fourth position and the methyl group at the sixth position play crucial roles in its binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

6-Methyl-1,5-naphthyridin-4-ol can be compared with other similar compounds in the naphthyridine family, such as:

1,5-Naphthyridine: The parent compound without any substituents.

2-Hydroxy-6-methyl-1,5-naphthyridine: A similar compound with a hydroxyl group at the second position.

1,6-Naphthyridine: A structural isomer with the nitrogen atoms at different positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthyridine derivatives .

Biologische Aktivität

6-Methyl-1,5-naphthyridin-4-ol is a heterocyclic compound belonging to the naphthyridine family. Its unique structure, characterized by a hydroxyl group at the fourth position and a methyl group at the sixth position of the naphthyridine ring, imparts distinct biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C₉H₈N₂O

- Structural Characteristics : The compound features a fused ring system containing two nitrogen atoms, contributing to its reactivity and biological properties.

This compound exhibits various mechanisms of action:

- Enzyme Inhibition : It has been identified as an inhibitor of Aurora kinases, which play a crucial role in cell division. This inhibition suggests potential applications in cancer therapy.

- Biochemical Interactions : The compound interacts with electrophilic and nucleophilic reagents, undergoing various reactions such as oxidations and reductions. These interactions can lead to the formation of more complex derivatives with enhanced biological activity.

Biological Activities

The compound has demonstrated a range of biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : It has shown effectiveness against breast cancer cell lines (MCF7), with IC50 values comparable to standard chemotherapeutics .

Antimicrobial Properties

The compound has been studied for its antimicrobial activity:

- Spectrum of Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties, although detailed mechanisms and pathways require further investigation.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,5-Naphthyridine | Parent compound without substitution | Lacks functional groups that enhance reactivity |

| 1,6-Naphthyridine | Isomer with nitrogen atoms at different positions | Different biological activity profile |

| Quinoline | Fused ring systems with varying nitrogen arrangements | Distinct chemical properties due to structural differences |

| Isoquinoline | Similar fused structure but differing nitrogen placement | Unique reactivity patterns compared to naphthyridines |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Efficacy : In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through modulation of cell cycle regulators .

- Antimicrobial Testing : The compound was tested against various bacterial strains, showing promising results that warrant further exploration in clinical settings .

- Inflammation Models : Animal studies are needed to evaluate its anti-inflammatory potential and underlying mechanisms.

Eigenschaften

IUPAC Name |

6-methyl-1H-1,5-naphthyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-9(11-6)8(12)4-5-10-7/h2-5H,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXUEYUDIQRWQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)NC=CC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.